2-(2-Methyl-6-nitrophenyl)acetic acid
Overview
Description
2-(2-Methyl-6-nitrophenyl)acetic acid, also known as MNPA, is a phenylacetic acid derivative used in various scientific research applications. It is a versatile compound with a wide range of applications, including biochemical and physiological studies, as well as laboratory experiments.
Scientific Research Applications
Hydroxyl Protection and Selective Removal
The (2-nitrophenyl)acetyl (NPAc) group, derived from the structurally related (2-nitrophenyl)acetic acid, serves as a protective group for hydroxyl functions in synthetic chemistry. This group can be selectively removed without affecting common protecting groups, making it a valuable tool in the synthesis of complex molecules (Daragics & Fügedi, 2010).
Antioxidant and Enzymatic Inhibition Activities
Transition metal complexes of novel amino acid bearing Schiff base ligands show significant free radical scavenging properties and selective inhibitory activity against xanthine oxidase. These complexes, including zinc complexes, demonstrate potential as antioxidants and enzymatic inhibitors (Ikram et al., 2015).
Electrochemical Sensing of Toxic Organic Pollutants
Gold-copper alloy nanoparticles modified electrodes exhibit high sensitivity in the detection of nitroaromatic toxins, including 2-methyl-3-nitrophenyl acetic acid. This advancement in electrochemical sensors offers a promising approach for monitoring environmental pollutants (Shah et al., 2017).
Synthesis and Structural Analysis of Complex Molecules
The synthesis and structural elucidation of complex molecules and metal complexes highlight the versatility of 2-(2-nitrophenyl)acetic acid derivatives in forming novel compounds with potential applications in materials science and catalysis (He, 2013).
Development of Antitumor Agents
Electrophilic substitution reactions of carbazole derivatives lead to the creation of b-fused carbazoles, which are explored as potential antitumor agents. This research underscores the potential of 2-(2-nitrophenyl)acetic acid derivatives in the development of new pharmaceuticals (Haider et al., 2014).
properties
IUPAC Name |
2-(2-methyl-6-nitrophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-3-2-4-8(10(13)14)7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKNETIJXXWRHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350178 | |
Record name | 2-(2-methyl-6-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-6-nitrophenyl)acetic acid | |
CAS RN |
23876-18-8 | |
Record name | 2-Methyl-6-nitrobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23876-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-methyl-6-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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